(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one
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Overview
Description
(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentanone core with two hydroxy-dimethylphenyl groups attached via methylene bridges. Its structure allows for interesting chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with cyclopentanone under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the cyclopentanone core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its antioxidant and antimicrobial properties. It has been studied for its ability to inhibit bacterial and fungal growth, making it a candidate for developing new antimicrobial agents .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, polymers, and other materials that require stable aromatic compounds .
Mechanism of Action
The mechanism of action of (2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one involves its interaction with cellular components. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the aromatic rings can interact with proteins and enzymes. These interactions can disrupt microbial cell walls or interfere with enzyme activity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Uniqueness
Compared to similar compounds, (2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one stands out due to its dual hydroxy-dimethylphenyl groups, which enhance its reactivity and potential biological activity. Its cyclopentanone core also provides a unique scaffold for further chemical modifications .
Properties
Molecular Formula |
C23H24O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C23H24O3/c1-13-7-17(8-14(2)21(13)24)11-19-5-6-20(23(19)26)12-18-9-15(3)22(25)16(4)10-18/h7-12,24-25H,5-6H2,1-4H3/b19-11-,20-12+ |
InChI Key |
OHSKJRMWVIVJCP-UHWBUFEVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/2\CC/C(=C/C3=CC(=C(C(=C3)C)O)C)/C2=O |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C2CCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O |
Origin of Product |
United States |
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